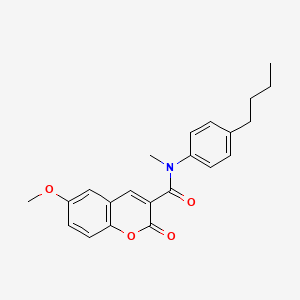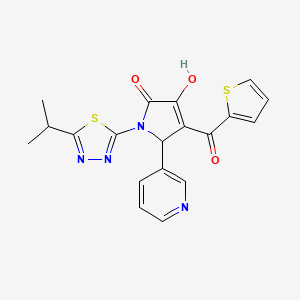
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
- Synthesis and Evaluation on Mcf-7 Cell Line : A study focused on synthesizing derivatives of 5-(hydroxybenzylidene)thiazolidine-2,4-dione, including compounds similar to the one . These compounds were tested for their cytotoxic activity against MCF-7 cells, but none showed significant activity (Tran et al., 2018).
Antitubercular Activity
- Structure-Activity Relationship and Antitubercular Action : Another study synthesized analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione to explore their antitubercular properties. The compounds demonstrated varying degrees of activity against Mycobacterium tuberculosis (Samala et al., 2014).
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study synthesized new zinc phthalocyanine derivatives substituted with groups containing a similar benzylidene structure for use in photodynamic therapy. These compounds showed promising properties as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antibacterial Activity
- New Derivatives with Antibacterial Properties : Research on (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which include compounds similar to the one , found that these derivatives generally showed antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018).
Antimicrobial and Anticancer Properties
Synthesis and Antimicrobial Activity : A study focused on synthesizing new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones, similar in structure to the compound . These compounds displayed antimicrobial activities against pathogenic strains of bacteria and antifungal activity against Candida albicans (Stana et al., 2014).
VEGFR-2 Inhibitors for Anticancer Evaluations : Research on 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives showed their potential as anticancer agents, particularly against HepG2, HCT116, and MCF-7 cells. Some compounds exhibited high inhibitory activities against the vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in cancer therapy (El‐Adl et al., 2020).
Aldose Reductase Inhibitory Activity
- Aldose Reductase Inhibitors for Diabetic Complications : A study on 5-(arylidene)thiazolidine-2,4-diones, including compounds structurally similar to the one , identified them as potent aldose reductase inhibitors. Such inhibitors are significant for managing diabetic complications (Sever et al., 2021).
Propiedades
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-3-15-12(17)10(20-13(15)18)5-7-4-8(14)6-9(19-2)11(7)16/h4-6,16H,3H2,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJUDGFAWOMRDD-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)
amino]-N-mesitylbutanamide](/img/structure/B4057666.png)
![ethyl N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B4057669.png)
![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)
![4-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4057690.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)

![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)